molecular formula C19H20BrN7OS B4779303 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B4779303
M. Wt: 474.4 g/mol
InChI Key: PRNCKYWODVLWMV-SSDVNMTOSA-N
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Description

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridine moiety, and a bromoaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Bromoaniline Group: This step may involve a nucleophilic substitution reaction where a bromoaniline derivative is introduced.

    Formation of the Pyridine Moiety: This can be done through a condensation reaction with a pyridine derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the pyridine moiety.

    Substitution: The bromoaniline group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biological Probes: Used in the study of biological systems due to its complex structure.

Medicine

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOANILINO)ETHYL-4H-1,2,4-TRIAZOLE: Shares the triazole and bromoaniline moieties.

    N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE: Contains the pyridine and aceto-hydrazide groups.

Uniqueness

The unique combination of functional groups in 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN7OS/c1-13(23-16-7-5-15(20)6-8-16)18-25-26-19(27(18)2)29-12-17(28)24-22-11-14-4-3-9-21-10-14/h3-11,13,23H,12H2,1-2H3,(H,24,28)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCKYWODVLWMV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN=CC2=CN=CC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN=C(N1C)SCC(=O)N/N=C/C2=CN=CC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE

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